Rac 7,14-Dihydroxy Efavirenz is a hydroxylated derivative of Efavirenz, an established non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) infections. This compound features two hydroxyl groups located at the 7 and 14 positions of the Efavirenz structure, which are critical for its biological activity and metabolic pathways. The molecular formula for Rac 7,14-Dihydroxy Efavirenz is , with a molecular weight of approximately 351.698 g/mol.
Rac 7,14-Dihydroxy Efavirenz is classified as a pharmaceutical compound within the category of antiretroviral agents. It is synthesized from Efavirenz through hydroxylation reactions, which introduce hydroxyl groups that enhance its interaction with biological targets, particularly HIV reverse transcriptase.
The synthesis of Rac 7,14-Dihydroxy Efavirenz typically involves selective hydroxylation of the Efavirenz molecule. Various methods can be employed for this purpose:
These methods allow for the controlled introduction of hydroxyl groups while maintaining the integrity of the core structure of Efavirenz.
Rac 7,14-Dihydroxy Efavirenz retains the core structure of Efavirenz but features hydroxyl groups at the 7 and 14 positions. This modification is crucial for its biological function.
Rac 7,14-Dihydroxy Efavirenz undergoes various chemical reactions that are pivotal in its metabolic processing:
The specific products formed depend on reaction conditions and reagents used during synthesis .
Rac 7,14-Dihydroxy Efavirenz acts primarily as an inhibitor of HIV reverse transcriptase. The mechanism involves:
Additionally, it has been shown to activate certain cytochrome P450 enzymes, influencing drug metabolism and efficacy .
Rac 7,14-Dihydroxy Efavirenz has several significant applications in scientific research:
rac 7,14-Dihydroxy Efavirenz has the molecular formula C₁₄H₉ClF₃NO₄ and a molecular weight of 347.67 g/mol [1]. The "rac" prefix denotes its racemic nature, indicating a 1:1 mixture of R- and S-enantiomers at the chiral center (C4 position of the benzoxazinone ring). The compound features hydroxyl groups at the 7- and 14-positions of the Efavirenz scaffold—the former on the aromatic ring and the latter on the cyclopropyl group [7]. This dihydroxylation alters the molecule’s polarity and hydrogen-bonding capacity compared to the parent drug.
The CAS Registry Number for rac 7,14-Dihydroxy Efavirenz is 1702668-54-9 [1] [3]. Its systematic IUPAC name is:
(4R/S)-6-Chloro-4-[(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one This name specifies:
Table 1: Key Structural Descriptors
Property | Value |
---|---|
CAS Registry Number | 1702668-54-9 |
Molecular Formula | C₁₄H₉ClF₃NO₄ |
Accurate Mass | 347.02 g/mol |
IUPAC Name | (4R/S)-6-Chloro-4-[(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one |
Chemical synthesis typically involves direct hydroxylation of Efavirenz using oxidizing agents. A two-step regioselective process is employed:
Enzymatic routes leverage human CYP450 isoforms to replicate in vivo metabolism:
Table 2: Enzymatic Synthesis Parameters
CYP Isoform | Reaction Site | Kinetic Parameter (Km, μM) | Relative Contribution |
---|---|---|---|
CYP2B6 | C14 | 18 ± 2.1 | 85% |
CYP3A4 | C7 | 42 ± 5.3 | 70%* |
CYP2A6 | C7 | 67 ± 8.9 | 15% |
*Following C14 hydroxylation
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7